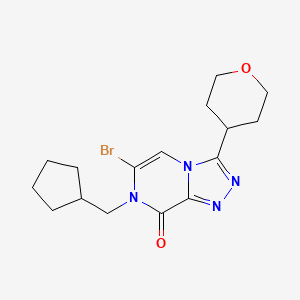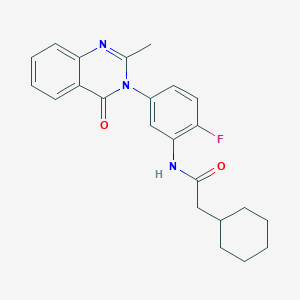
7-Fluoroquinoline-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoroquinoline-8-carbaldehyde is a chemical compound with the CAS Number: 1511349-44-2 . It has a molecular weight of 175.16 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of 7-Fluoroquinoline-8-carbaldehyde involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles . The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis
The IUPAC name for 7-Fluoroquinoline-8-carbaldehyde is the same as its common name . Its InChI Code is 1S/C10H6FNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-6H , and its InChI key is RQPMTDCNBTVSGK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
7-Fluoroquinoline-8-carbaldehyde is a powder that is stored at room temperature . It has a molecular weight of 175.16 .Scientific Research Applications
Fluorescent Probes for Zinc Ion Determination
Research on 8-aminoquinoline and its derivatives, including 7-Fluoroquinoline-8-carbaldehyde, has shown potential in developing fluorescent sensors for detecting Zn2+ ions in environmental and biological applications. These derivatives improve water solubility and cell membrane permeability, making them effective for zinc ion analysis in biological systems due to their fast reactivity, good selectivity, and bio-compatibility (Nur Syamimi Mohamad et al., 2021).
Excited State Hydrogen Atom Transfer
Studies involving 7-hydroxyquinoline (7HQ) and its interaction with ammonia-wire and water-wire clusters have provided insights into excited-state hydrogen atom transfer (ESHAT) reactions. These findings are crucial for understanding the photophysics and photochemistry of quinoline derivatives, which could inform the development of novel materials and technologies (C. Manca et al., 2005).
Anticancer and Antimicrobial Potential
The quinoline scaffold, including 7-Fluoroquinoline-8-carbaldehyde derivatives, has been explored for its significant biological activities, including anti-cancer, HIV, neurodegenerative disorders, and more. Their metal chelation properties also render them potent drug candidates for various diseases. This underscores the importance of synthetic modification of 8-hydroxyquinoline derivatives in developing broad-spectrum drug molecules (Rohini Gupta et al., 2021).
Environmental Micropollutants
Fluoroquinolones, a class of antibiotics that includes 7-Fluoroquinoline-8-carbaldehyde derivatives, have been identified as emerging environmental micropollutants. Their widespread use and complex behavior during wastewater treatment, coupled with their persistence in environmental matrices, raise concerns about potential hazards to aquatic environments and necessitate actions to reduce their discharge (Xander Van Doorslaer et al., 2014).
Immunomodulatory Effects
Quinolones and fluoroquinolones have been shown to possess immunomodulatory effects, influencing the synthesis of cytokines and affecting both cellular and humoral immunity. This aspect of fluoroquinolones, including potential derivatives of 7-Fluoroquinoline-8-carbaldehyde, is crucial for understanding their broader therapeutic applications beyond their antimicrobial activity (A. Dalhoff & I. Shalit, 2003).
Safety and Hazards
The safety information for 7-Fluoroquinoline-8-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It’s worth noting that fluoroquinolones, a class of compounds to which 7-fluoroquinoline-8-carbaldehyde belongs, are known to target bacterial enzymes like dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
Mode of Action
Fluoroquinolones generally work by stabilizing dna strand breaks created by dna gyrase and topoisomerase iv . This stabilization blocks the progress of the replication fork, inhibiting DNA synthesis and ultimately leading to cell death .
Biochemical Pathways
Fluoroquinolones are known to interfere with the function of dna gyrase and topoisomerase iv, which are involved in critical cellular processes such as dna replication and transcription . This interference can disrupt various biochemical pathways within the cell.
Result of Action
Fluoroquinolones generally lead to cell death by inhibiting dna synthesis .
properties
IUPAC Name |
7-fluoroquinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPMTDCNBTVSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)C=O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

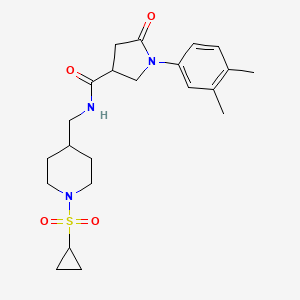
![ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2769723.png)
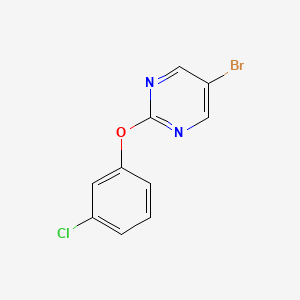
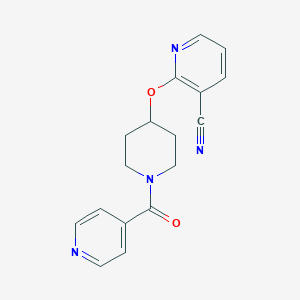
![N-(4-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2769727.png)
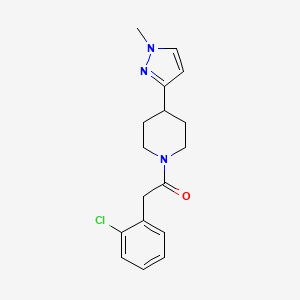
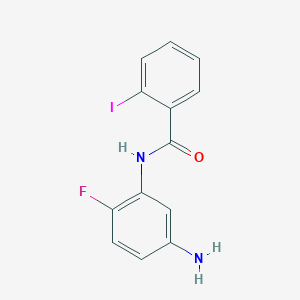


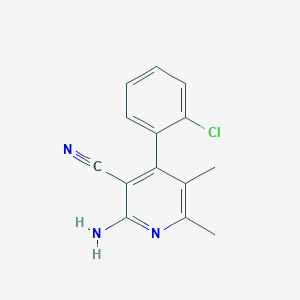
![2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2769736.png)

